![molecular formula C20H23NO4 B5547325 isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)

isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate is a chemical compound with distinct properties and potential applications. Its structure and characteristics are derived from its functional groups and molecular arrangement.

Synthesis Analysis

The synthesis of compounds like isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate often involves complex organic reactions. For instance, a related compound, methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, was synthesized through acyl chlorination, condensation, and cyclization, achieving a high yield and purity without further purification (Zhang Jianting et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR and IR spectroscopy. A study on a similar molecule, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, used these methods for structural characterization, providing insights into its geometric parameters and electronic properties (İ. Koca et al., 2014).

Chemical Reactions and Properties

Compounds like isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate can participate in various chemical reactions due to their active functional groups. For example, the synthesis of similar compounds involves reactions like Claisen condensation and reactions with hydrazine hydrate (Abd Elrahman et al., 1998).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure. For example, studies on alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates showed that their mesomorphic properties vary with the ester alkyl groups, affecting their thermal stability and phase behavior (Y. Matsunaga et al., 1990).

Chemical Properties Analysis

The chemical properties of isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate, such as reactivity and stability, are dictated by its functional groups. Studies on similar compounds have shown varied reactivity patterns based on their molecular structure and substituent effects (M. Shimizu et al., 2009).

Aplicaciones Científicas De Investigación

Waste-Free Synthesis of Condensed Heterocyclic Compounds

The synthesis of condensed heterocyclic compounds, such as isocoumarin derivatives and 4-ethenylcarbazoles, via oxidative coupling of amino- and hydroxybenzoic acids with internal alkynes under a rhodium/copper catalyst system, has been explored. This method, demonstrating solid-state fluorescence in some derivatives, offers an efficient, waste-free approach to creating complex organic structures potentially relevant to materials science and pharmaceuticals (Shimizu et al., 2009).

Biotransformation of UV Filters

Investigations into the biotransformation of 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a common UV filter in cosmetics, reveal insights into its metabolic pathways. The identification of metabolites such as N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP) underscores the importance of understanding the environmental and health impacts of cosmetic ingredients (León et al., 2009).

Eco-Friendly Synthesis of Cosmetic Ingredients

A study presenting solvent-free methodologies for synthesizing aromatic esters, including UVB sunscreen filters and antimicrobial agents, highlights the role of green chemistry in developing eco-friendly cosmetic products. This research demonstrates the potential for safer and more sustainable production practices in the cosmetic industry (Villa et al., 2005).

Glucosylation of Benzoates in Arabidopsis

Research on the glucosylation of benzoates by Arabidopsis glycosyltransferases provides insights into plant metabolism, with potential implications for biotechnology and agriculture. Understanding how plants modify small molecules like benzoates can inform strategies for improving crop resilience and the production of valuable plant-derived compounds (Lim et al., 2002).

Anaerobic Transformation of Phenol to Benzoate

The anaerobic transformation of phenol to benzoate by freshwater sediment consortia offers a glimpse into microbial degradation pathways. This study may contribute to bioremediation efforts by elucidating mechanisms for the microbial breakdown of toxic organic compounds in the environment (Genthner et al., 1989).

New Mesomorphism of Alkyl Ethoxybenzoate Derivatives

Research on the liquid-crystalline properties of alkyl 4-(2-perfluoroalkyl)ethoxybenzoate derivatives reveals new mesomorphic behaviors with potential applications in materials science, particularly in the development of liquid crystal displays and other electronic devices (Duan et al., 1998).

Propiedades

IUPAC Name |

2-methylpropyl 4-[(2-ethoxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-4-24-18-8-6-5-7-17(18)19(22)21-16-11-9-15(10-12-16)20(23)25-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGLQIOXVKNJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)

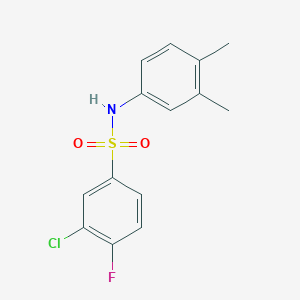

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)

![4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5547310.png)

![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)

![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)